molecular formula C14H26N6O5S B6982250 tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate

tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate

Cat. No.: B6982250
M. Wt: 390.46 g/mol
InChI Key: XXJVNDPDKIIZAH-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate is a complex organic compound that features a tert-butyl group, a triazole ring, and a methanesulfonamido group

Properties

IUPAC Name

tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N6O5S/c1-14(2,3)25-13(22)16-11(12(21)18-26(4,23)24)8-10-9-20(19-17-10)7-5-6-15/h9,11H,5-8,15H2,1-4H3,(H,16,22)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJVNDPDKIIZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(N=N1)CCCN)C(=O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Aminopropyl Group: This step involves the reaction of the triazole intermediate with 3-aminopropylamine.

    Attachment of the Methanesulfonamido Group: This can be done by reacting the intermediate with methanesulfonyl chloride under basic conditions.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the methanesulfonamido group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and methanesulfonamido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the aminopropyl group.

    Reduction: Reduced forms of the triazole ring or methanesulfonamido group.

    Substitution: Substituted derivatives at the carbamate or methanesulfonamido groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Bioconjugation: The compound can be used to link biomolecules through its reactive groups.

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential as a therapeutic agent due to its unique structure.

    Diagnostics: Used in the development of diagnostic tools.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate involves its interaction with molecular targets through its functional groups. The triazole ring can participate in π-π interactions, while the aminopropyl and methanesulfonamido groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but with a hydroxyl group instead of the triazole and methanesulfonamido groups.

    tert-Butyl N-(3-aminopropyl)carbamate: Lacks the triazole and methanesulfonamido groups.

    N-(tert-Butoxycarbonyl)-3-aminopropylamine: Contains the aminopropyl group but lacks the triazole and methanesulfonamido groups.

Uniqueness

The presence of the triazole ring and methanesulfonamido group in tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate imparts unique chemical and biological properties that are not found in the similar compounds listed above

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